5-[[(E)-2-Phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid
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Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom . The presence of various functional groups, such as sulfonylamino and carboxylic acid, can significantly influence the properties and reactivity of the molecule.Chemical Reactions Analysis
Thiophene undergoes various types of reactions, including nucleophilic, electrophilic, and radical reactions leading to substitution on the thiophene ring . The reactivity and selectivity of these reactions can be influenced by the presence of different functional groups in the molecule .Mechanism of Action
The mechanism of action of thiophene derivatives can vary depending on their structure and the presence of different functional groups. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
properties
IUPAC Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S2/c15-13(16)11-8-12(19-9-11)14-20(17,18)7-6-10-4-2-1-3-5-10/h1-9,14H,(H,15,16)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYOCNJZAMHBH-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CS2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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